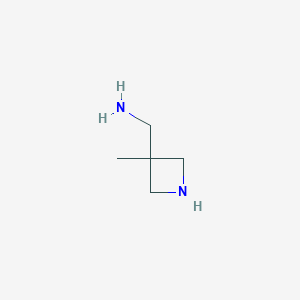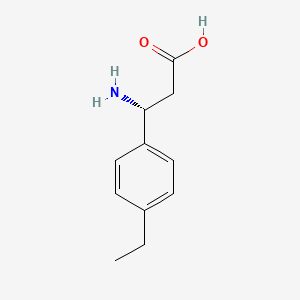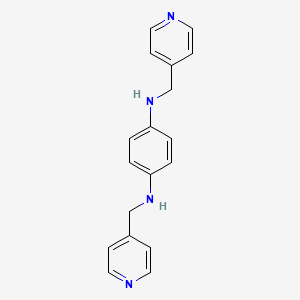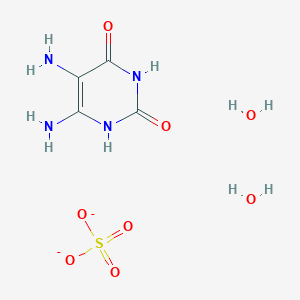
Diaminopyrimidine-2,4-diol dihydrate sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminopyrimidine-2,4-diol dihydrate sulfate is a chemical compound that belongs to the class of diaminopyrimidines These compounds are characterized by the presence of two amine groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaminopyrimidine-2,4-diol dihydrate sulfate typically involves the reaction of 2,4-diaminopyrimidine with sulfuric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Diaminopyrimidine-2,4-diol dihydrate sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyrimidine ring .
Applications De Recherche Scientifique
Diaminopyrimidine-2,4-diol dihydrate sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a dihydrofolate reductase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of diaminopyrimidine-2,4-diol dihydrate sulfate involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to diaminopyrimidine-2,4-diol dihydrate sulfate include:
Trimethoprim: A well-known dihydrofolate reductase inhibitor used as an antibiotic.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.
Uniqueness
Unlike some of its analogs, it has shown promise in various fields beyond just antimicrobial and anticancer applications, making it a versatile compound for scientific research .
Propriétés
Formule moléculaire |
C4H10N4O8S-2 |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfate;dihydrate |
InChI |
InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2/p-2 |
Clé InChI |
GPXIGWWLXWSTGZ-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(NC(=O)NC1=O)N)N.O.O.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


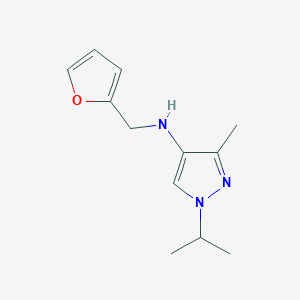
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729554.png)
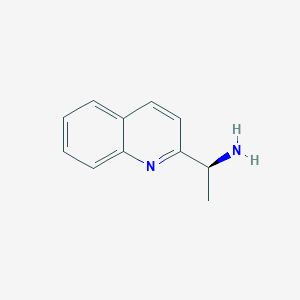
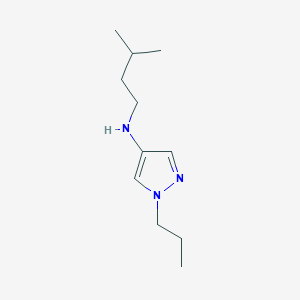
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729584.png)
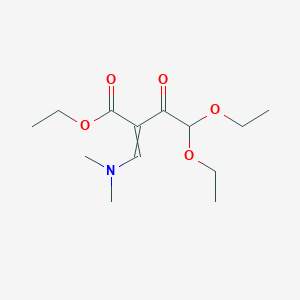
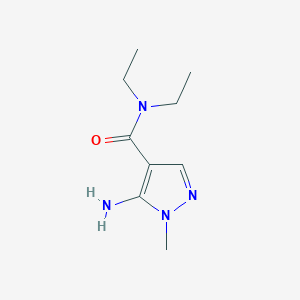
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11729597.png)
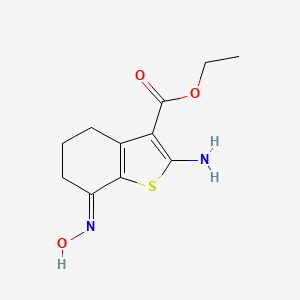
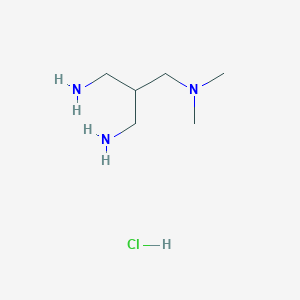
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
